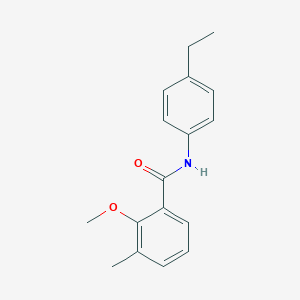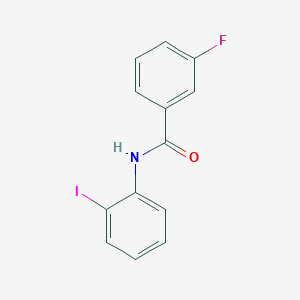![molecular formula C16H17ClN4O4 B250812 N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B250812.png)
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide, also known as Furamidine, is a synthetic compound that belongs to the nitrofuran class of compounds. It has been extensively studied for its potential applications in the field of medicinal chemistry, particularly in the treatment of parasitic infections.
作用機序
The exact mechanism of action of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide is not fully understood, but it is believed to work by targeting the DNA of the parasites. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in the replication and repair of DNA. This leads to the accumulation of DNA damage and ultimately results in the death of the parasite.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an antiparasitic agent. It has also been shown to have good bioavailability and distribution in the body, with high levels of the compound being found in the liver and spleen.
実験室実験の利点と制限
One of the main advantages of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide for lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to the cells or animals being studied. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several future directions for the study of N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide. One area of interest is the development of new derivatives of the compound that may have improved efficacy and lower toxicity. Another area of research is the investigation of the mechanism of action of this compound in more detail, which may lead to the development of new drugs that target DNA in a similar way. Finally, there is a need for further studies to determine the potential applications of this compound in the treatment of other parasitic diseases, such as malaria and schistosomiasis.
Conclusion
In conclusion, this compound is a promising compound with potential applications in the treatment of parasitic infections. Its low toxicity, good bioavailability, and effectiveness against a wide range of parasites make it an attractive candidate for further development as an antiparasitic agent. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in the treatment of other parasitic diseases.
合成法
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide can be synthesized by the reaction of 5-nitrofurfural with 3-chloro-4-(4-methylpiperazin-1-yl)aniline in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to yield this compound. The yield of the reaction is typically around 50%, and the compound can be purified using column chromatography.
科学的研究の応用
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide has been extensively studied for its potential applications as an antiparasitic agent. It has been shown to be effective against a wide range of parasites, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. These parasites are responsible for diseases such as African sleeping sickness, Chagas disease, and visceral leishmaniasis, which affect millions of people worldwide.
特性
分子式 |
C16H17ClN4O4 |
|---|---|
分子量 |
364.78 g/mol |
IUPAC名 |
N-[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C16H17ClN4O4/c1-19-6-8-20(9-7-19)13-3-2-11(10-12(13)17)18-16(22)14-4-5-15(25-14)21(23)24/h2-5,10H,6-9H2,1H3,(H,18,22) |
InChIキー |
MDXBSQDWOQSRFD-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])Cl |
正規SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B250730.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B250732.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)






![N-[2-(difluoromethoxy)phenyl]-4-isobutoxybenzamide](/img/structure/B250744.png)

![5-chloro-N-[2-(trifluoromethyl)phenyl]-1-naphthamide](/img/structure/B250746.png)
![4-bromo-N-[4-(butanoylamino)phenyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B250750.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,5-dimethoxybenzamide](/img/structure/B250753.png)
